1-[(2-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-3-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a cyclohexyl group, and a methanesulfonyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chlorophenylmethanesulfonyl chloride. This intermediate is synthesized by reacting benzylsulfonyl chloride with ferrous chloride in an appropriate solvent at room temperature .
The next step involves the reaction of 2-chlorophenylmethanesulfonyl chloride with N-cyclohexylpiperidine-3-carboxamide under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar sulfonyl group reactivity.
2-Chlorobenzylsulfonyl chloride: Shares the chlorophenyl and sulfonyl groups but lacks the piperidine and cyclohexyl moieties.
Uniqueness
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclohexylpiperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidine ring and cyclohexyl group distinguishes it from simpler sulfonyl compounds and enhances its versatility in research and industrial applications .
Properties
Molecular Formula |
C19H27ClN2O3S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H27ClN2O3S/c20-18-11-5-4-7-16(18)14-26(24,25)22-12-6-8-15(13-22)19(23)21-17-9-2-1-3-10-17/h4-5,7,11,15,17H,1-3,6,8-10,12-14H2,(H,21,23) |
InChI Key |
JAVSLXVITPKAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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